molecular formula C23H25FN2O3 B2395823 (S)-Ido1-IN-5 CAS No. 2166616-76-6

(S)-Ido1-IN-5

Cat. No. B2395823
M. Wt: 396.462
InChI Key: NUBWFWVVKLRSHS-HNNXBMFYSA-N
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Description

Synthesis Analysis

This section would detail how the compound is synthesized. It would include the starting materials, the conditions under which the reaction takes place, and the yield of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This section would discuss the chemical reactions that the compound undergoes. This could include reactions that the compound participates in as a reactant, as well as any reactions that it undergoes when it acts as a catalyst .


Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as reactivity and stability) .

Safety And Hazards

This section would discuss any known safety issues or hazards associated with the compound. This could include toxicity information, as well as precautions that need to be taken when handling the compound .

Future Directions

This would be a discussion of areas for future research. This could include potential applications of the compound that have not yet been explored, or ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

4-fluoro-N-[(1S)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFWVVKLRSHS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ido1-IN-5

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